molecular formula C19H18N4O3 B11614206 1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

Cat. No.: B11614206
M. Wt: 350.4 g/mol
InChI Key: VWZSGJLJKGLWGN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a triazolobenzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone typically involves multiple steps:

    Formation of the Triazolobenzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolobenzimidazole core.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-propanone: Similar structure with a propanone group instead of ethanone.

    1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

InChI

InChI=1S/C19H18N4O3/c1-12-20-19-22(15-6-4-5-7-16(15)23(19)21-12)11-17(24)14-10-13(25-2)8-9-18(14)26-3/h4-10H,11H2,1-3H3

InChI Key

VWZSGJLJKGLWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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